molecular formula C12H8N2O2S B14095922 (E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine

(E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine

Katalognummer: B14095922
Molekulargewicht: 244.27 g/mol
InChI-Schlüssel: PDWPGABNLBUDMD-NTUHNPAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine is a complex organic compound that features a benzothiazole moiety linked to a furan ring, with an N-hydroxymethanimine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and furan intermediates, which are then coupled under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity and yield, and implementing safety measures for handling potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Wissenschaftliche Forschungsanwendungen

(E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic properties that could be explored for treating various diseases.

    Industry: The compound’s unique structure could be useful in developing new materials with specific properties.

Wirkmechanismus

The mechanism of action for (E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine involves its interaction with molecular targets in biological systems. The benzothiazole and furan rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The N-hydroxymethanimine group may also play a role in its reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-1-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-N-hydroxymethanimine: can be compared with other compounds that have similar structural features, such as benzothiazole derivatives and furan-containing molecules.

    Benzothiazole derivatives: These compounds often exhibit biological activity and are used in medicinal chemistry.

    Furan-containing molecules: These are known for their reactivity and are used in various organic synthesis applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Eigenschaften

Molekularformel

C12H8N2O2S

Molekulargewicht

244.27 g/mol

IUPAC-Name

(NE)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene]hydroxylamine

InChI

InChI=1S/C12H8N2O2S/c15-13-7-8-5-6-10(16-8)12-14-9-3-1-2-4-11(9)17-12/h1-7,15H/b13-7+

InChI-Schlüssel

PDWPGABNLBUDMD-NTUHNPAUSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=N/O

Kanonische SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.